

Idasanutlin single-cell RNA-seq analysis cancer cell lines

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Compound Focus: Idasanutlin

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Experimental Designs and Applications

Recent studies demonstrate the application of scRNA-seq to understand **Idasanutlin**'s effects across various cancer types and experimental setups.

| **Cancer Type / Model** | **Core Research Objective** | **Key Findings/Applications** | **Citation** | | :--- | :--- | :--- | :--- | | **Multiple Cancers** (Cell Line Pools) | Profile transcriptional responses to various drugs (including Nutlin, an MDM2 inhibitor) across many cell lines simultaneously using **MIX-Seq**. | Successfully distinguished robust, **TP53-wild-type (TP53 WT)-specific** transcriptional responses from non-responding TP53-mutant lines. Identified drug mechanism of action (MoA) from transcriptional signatures [1]. | | **Chronic Lymphocytic Leukemia (CLL)** | Identify novel biomarkers of resistance and potential combination targets in primary TP53 WT CLL samples. | Sensitive samples showed upregulation of **pro-apoptotic pathways**. Resistant samples activated **DNA damage response** pathways, suggesting targets for combination therapies [2]. | | **T-cell Acute Lymphoblastic Leukemia (T-ALL)** | Evaluate the efficacy of **Idasanutlin** alone and in combination with the Bcl-2/Bcl-xL inhibitor Navitoclax. | **Idasanutlin** alone induced modest apoptosis. Combination with Navitoclax resulted in **synergistic apoptotic cell death** in vitro and in vivo in patient-derived xenograft (PDX) models [3]. | | **Chronic Myeloid Leukemia (CML)** | Understand molecular consequences of combining **Idasanutlin** with the tyrosine kinase inhibitor Nilotinib. | Single-cell RNA-seq was performed on primary human CML cells from mouse bone marrow to study the combination's effects (Dataset: GSE218185) [4]. | | **Ovarian Cancer & Pan-Cancer (In silico)** | Identify

new molecular scaffolds and predict inhibition responses using machine learning on multi-omics data. | **Idasanutlin** showed a robust response in TP53 WT cell lines. A similarity search identified potential new lead compounds from the ChEMBL database [5]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the research.

Multiplexed Transcriptional Profiling with MIX-Seq

The MIX-Seq method allows for efficient profiling of drug responses across pooled cell lines [1].

- **Cell Line Pooling & Culture:** Dozens to hundreds of cancer cell lines are pooled and co-cultured.
- **Perturbation:** Pools are treated with a compound of interest (e.g., **Idasanutlin**) or a vehicle control (e.g., DMSO).
- **Single-Cell RNA Sequencing:** At designated time points (e.g., 6h, 24h), cells are harvested and subjected to scRNA-seq using platforms like Illumina NovaSeq.
- **Computational Demultiplexing:** A computational pipeline uses Single Nucleotide Polymorphism (SNP) profiles from the scRNA-seq data to assign each cell back to its original cell line.
- **Differential Analysis:** Transcriptional responses are analyzed by comparing treated cells to controls within each identified cell line.

scRNA-seq on Primary CLL Patient Samples

This protocol details the process for analyzing primary patient material [2].

- **Patient Sample Preparation:** Primary CLL cells are obtained from patient blood. Cells are cultured and checked for viability (>95%).
- **Drug Treatment:** Cells are treated with a specific concentration of **Idasanutlin** (e.g., 1 μ M) for a set duration (e.g., 6 hours) to capture early transcriptional changes before significant cell death.
- **RNA Extraction & Quality Control:** Total RNA is extracted using a kit (e.g., RNeasy Mini Kit). RNA quality is assessed with an Agilent Bioanalyzer; an RNA Integrity Number (RIN) > 8 is typically required.
- **Library Preparation & Sequencing:** Libraries are prepared using a stranded mRNA kit (e.g., Illumina TruSeq) and sequenced on a platform such as Illumina NovaSeq, aiming for a minimum of 33 million reads per sample.

Validating Synergy in T-ALL Models

This workflow combines in vitro and in vivo methods to test combination therapies [3].

- **In Vitro Synergy Screening:**
 - **Cell Viability Assay:** Cells are treated with **Idasanutlin** and Navitoclax, alone and in combination, across a range of doses. Viability is assessed using assays like CellTiter-Glo.
 - **Apoptosis Assay:** Caspase-3/7 activity is measured using Caspase-Glo assays.
 - **Synergy Calculation:** Data is analyzed with software like SynergyFinder to calculate a synergy score (e.g., Zero Interaction Potency (ZIP) score).
- **In Vivo Validation:**
 - **PDX Models:** Immunocompromised mice are engrafted with primary human T-ALL cells (PDX models).
 - **Drug Administration:** Upon engraftment, mice are treated with vehicle, **Idasanutlin**, Navitoclax, or the combination. Dosing regimens are specified (e.g., **Idasanutlin**: 40 mg/kg orally, 5 days on/2 days off).
 - **Outcome Measures:** Tumor burden is monitored via peripheral blood flow cytometry for human CD45+ cells, and overall survival is tracked.

Quantitative Findings Summary

The table below consolidates key quantitative results from the studies.

Metric / Finding	Relevant Context	Value / Outcome	Citation
Drug Sensitivity (IC50)	T-ALL PDX lines ex vivo	Varies, leading to combination therapy with Navitoclax [3].	
Synergy Score (ZIP)	Idasanutlin + Navitoclax in T-ALL	Positive ZIP score confirming strong synergistic killing [3].	
In Vivo Survival	T-ALL PDX models	Significant increase in overall survival for combination therapy vs. single agents or vehicle [3].	
Transcriptional Response	TP53 WT vs. TP53 MUT cell lines	Robust response only in TP53 WT ; minimal changes in TP53 MUT [1].	

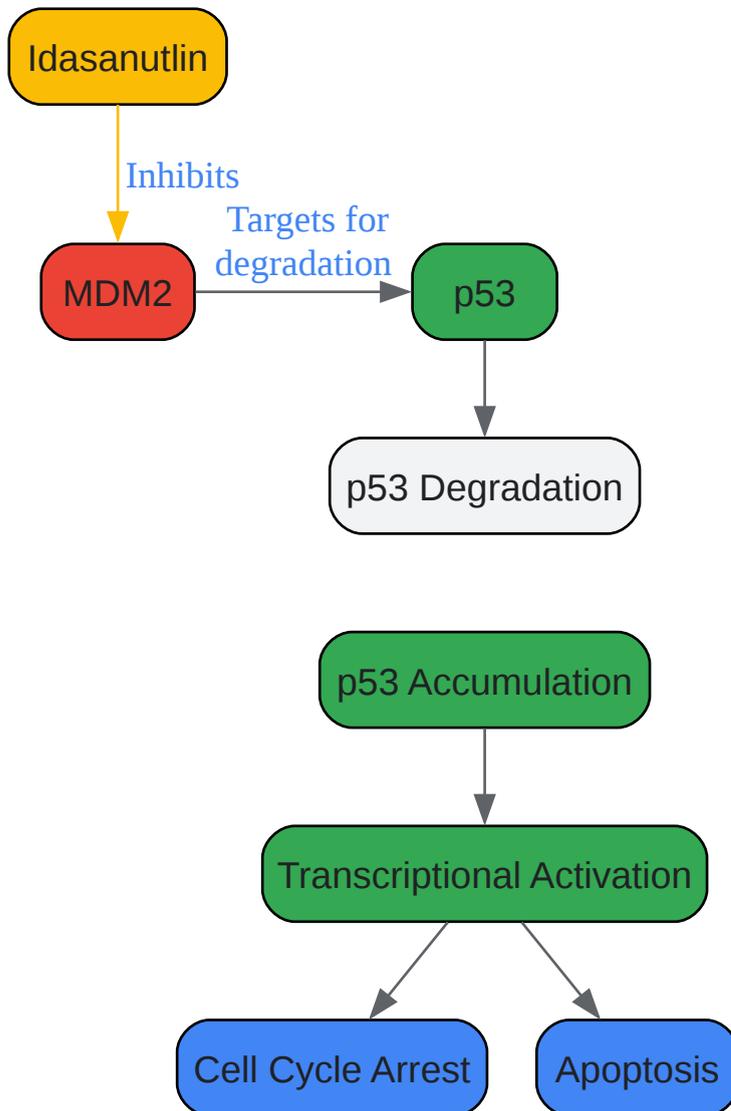
Metric / Finding	Relevant Context	Value / Outcome	Citation
Key Upregulated Pathways	TP53 WT cell lines	p53 pathway, Apoptosis , DNA damage response [2] [1].	
Key Downregulated Pathways	TP53 WT cell lines	Cell cycle processes [1].	
Predictive Biomarker	CLL patient samples	SF3B1 mutations associated with resistance to Idasanutlin [2].	
Machine Learning Model Performance	Random Forest for compound prediction	Mean AUC: 0.95 for predicting active MDM2 inhibitors [5].	

Visualizing Workflows and Mechanisms

The following diagrams, created with Graphviz, illustrate core concepts and experimental workflows from the research.

Diagram 1: Idasanutlin's Core Mechanism of Action and Transcriptional Outcomes

This diagram shows how **Idasanutlin** disrupts the MDM2-p53 interaction and triggers p53-mediated transcriptional programs, leading to cell fate decisions like cell cycle arrest and apoptosis.

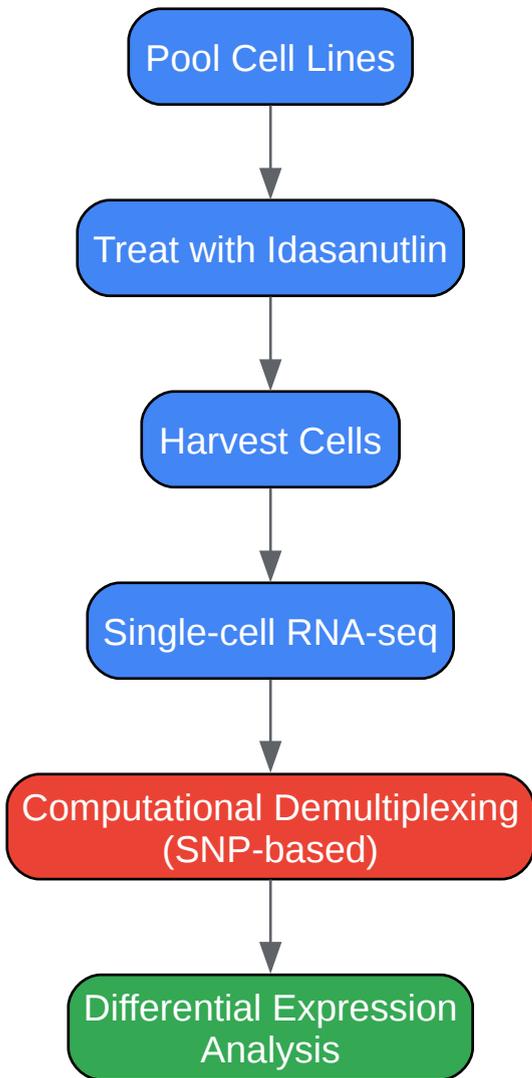


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*core mechanism of **Idasanutlin***

Diagram 2: MIX-Seq Workflow for Multiplexed Drug Response Profiling

This flowchart outlines the key steps in the MIX-Seq method, from pooling cell lines and drug treatment to single-cell RNA sequencing and computational demultiplexing and analysis.



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MIX-Seq workflow steps

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